Bis(4-methylphenyl)di(prop-2-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylphenyl)di(prop-2-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 4-methylphenyl groups and two prop-2-en-1-yl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)di(prop-2-en-1-yl)silane can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylmagnesium bromide with dichlorodiprop-2-enylsilane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as the preparation of starting materials, reaction optimization, and purification techniques like distillation or crystallization. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylphenyl)di(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific reaction conditions such as elevated temperatures or pressures.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: New organosilicon compounds with varied functional groups.
Scientific Research Applications
Bis(4-methylphenyl)di(prop-2-en-1-yl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers. It is also employed in catalysis and material science research.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives. It is also used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(4-methylphenyl)di(prop-2-en-1-yl)silane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form stable bonds with other molecules, leading to the formation of new compounds or materials. The specific pathways and targets depend on the context of its application, such as catalysis, drug delivery, or material synthesis.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl)dimethylsilane
- Bis(4-methylphenyl)diphenylsilane
- Bis(4-methylphenyl)diethylsilane
Uniqueness
Bis(4-methylphenyl)di(prop-2-en-1-yl)silane is unique due to the presence of prop-2-en-1-yl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties include enhanced reactivity and the ability to form specific types of bonds and interactions, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62331-97-9 |
---|---|
Molecular Formula |
C20H24Si |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
bis(4-methylphenyl)-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C20H24Si/c1-5-15-21(16-6-2,19-11-7-17(3)8-12-19)20-13-9-18(4)10-14-20/h5-14H,1-2,15-16H2,3-4H3 |
InChI Key |
HKLYDXXQXQIGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](CC=C)(CC=C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.